2-({[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}methyl)pyridine
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Overview
Description
2-({[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}methyl)pyridine is a heterocyclic compound that contains a triazolopyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}methyl)pyridine typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 4-methoxyphenyl hydrazine and pyrimidine derivatives under acidic or basic conditions.
Thioether Formation: The triazolopyrimidine intermediate is then reacted with a thiol compound (e.g., pyridine-2-thiol) in the presence of a suitable base (e.g., sodium hydride) to form the desired thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-({[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}methyl)pyridine can undergo various chemical reactions, including:
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nucleophiles such as amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-({[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also contain a triazole ring fused with another heterocycle and exhibit similar biological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another class of triazole-containing compounds with potential medicinal applications.
Uniqueness
2-({[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}methyl)pyridine is unique due to its specific structural features, such as the presence of a methoxyphenyl group and a thioether linkage, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-7-(pyridin-2-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS/c1-24-14-7-5-13(6-8-14)23-16-15(21-22-23)17(20-11-19-16)25-10-12-4-2-3-9-18-12/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQSWRNRIOLMHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC=CC=N4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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